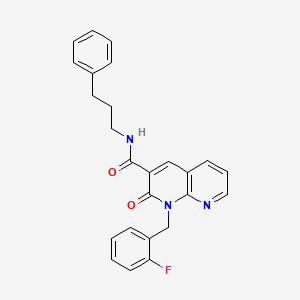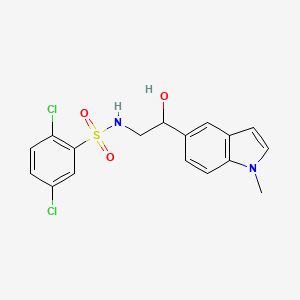![molecular formula C19H19N3O4S B2441123 butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-37-4](/img/structure/B2441123.png)
butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Synthesis and Chemical Properties
Thiazolopyrimidine derivatives, including structures related to butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, have been synthesized to explore their chemical and biological properties. These compounds are obtained through cyclocondensation reactions involving various precursors and conditions, aiming at generating novel structures with potential pharmacological activities. The structural characterization is typically achieved using techniques such as IR, NMR, and mass spectrometry, highlighting the diverse chemical space these compounds inhabit and their potential for further functionalization (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Anti-inflammatory and Analgesic Activities
Several studies have focused on evaluating the anti-inflammatory and analgesic properties of thiazolopyrimidine derivatives. These compounds have been tested in various in vivo and in vitro models to assess their effectiveness in reducing inflammation and pain. For instance, some derivatives have shown moderate anti-inflammatory activity at certain doses compared to standard drugs like indomethacin. This suggests their potential utility in developing new anti-inflammatory agents with possibly fewer side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Potential
The antimicrobial activity of thiazolopyrimidine derivatives has also been a significant area of research. These compounds have been tested against a range of bacterial and fungal strains to identify new antimicrobial agents with novel mechanisms of action. Some derivatives exhibited activity superior to reference drugs against specific pathogens, indicating their potential as leads for developing new antimicrobial treatments (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anticancer Activity
Research into the anticancer properties of thiazolopyrimidine derivatives has revealed their potential to inhibit the growth of various cancer cell lines. The synthesis of these compounds and subsequent testing against cancer cells aim to uncover new therapeutic options for cancer treatment. The structural diversity of thiazolopyrimidines allows for the exploration of their interaction with biological targets involved in cancer progression, offering insights into their mechanism of action and the possibility of optimizing their anticancer activity (Verma & Verma, 2022).
Future Directions
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a broad spectrum of pharmacological activity . They are often used as scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolopyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.
Result of Action
Given the known activities of thiazolopyrimidine derivatives, it can be inferred that this compound may have potential anticancer, antibacterial, and anti-inflammatory effects .
properties
IUPAC Name |
butyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-4-9-26-18(25)13-5-7-14(8-6-13)21-16(23)15-10-20-19-22(17(15)24)12(2)11-27-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESAHMIBWQUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)
![N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2441052.png)
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)
